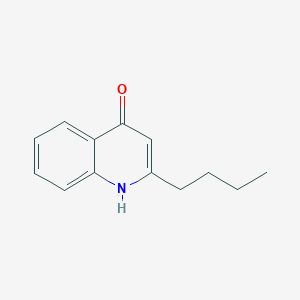

2-Butylquinolin-4(1H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-butyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-3-6-10-9-13(15)11-7-4-5-8-12(11)14-10/h4-5,7-9H,2-3,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCANFRORCMQOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butylquinolin 4 1h One and Its Analogues

Classical and Conventional Synthetic Approaches

Traditional methods for synthesizing the quinolinone core often involve multi-step procedures and rely on fundamental organic reactions like condensation and cyclization.

Multi-step Synthesis Pathways for Quinolinone Cores

A general representation of a multi-step synthesis is the Conrad-Limpach reaction, which remains a frequently used method for preparing 2-alkyl-4(1H)-quinolones. uni-konstanz.de This reaction involves the condensation of anilines with β-ketoesters.

Condensation and Cyclization Reactions in Quinoline (B57606) Synthesis

Condensation and cyclization are cornerstone reactions in the synthesis of quinoline and quinolinone derivatives. iipseries.orgresearchgate.net Several named reactions highlight the importance of these transformations:

Combes Synthesis: This method involves the condensation of anilines with β-diketones, followed by an acid-catalyzed cyclization to form substituted quinolines. iipseries.org

Friedländer Synthesis: This is an aldol-type condensation where an o-aminoaryl aldehyde or ketone reacts with a ketone containing an α-methylene group, typically in the presence of a base, to yield a quinoline derivative. iipseries.org

Pfitzinger-Borsche Reaction: This reaction utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. iipseries.org

These classical methods, while effective, often necessitate harsh reaction conditions, such as the use of strong acids or bases. rsc.org Modern adaptations, however, have sought to improve upon these by employing milder catalysts and conditions. For example, copper-catalyzed tandem reactions involving Knoevenagel condensation, amination, and intramolecular cyclization have been developed for the regioselective synthesis of quinoline derivatives. rsc.org

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry has focused on developing more efficient and atom-economical methods for constructing complex molecules like 2-butylquinolin-4(1H)-one. These modern strategies often involve one-pot reactions, multi-component reactions, and the use of transition metal catalysts.

One-Pot and Multi-Component Reactions for Quinolone Frameworks

Several MCRs have been successfully employed for the synthesis of diverse quinoline and quinolone scaffolds, including the Povarov, Gewald, and Ugi reactions. researchgate.netrsc.org For instance, a three-component, one-pot approach has been developed for the synthesis of functionalized quinolones using dicarbonyl compounds, aniline (B41778) derivatives, and triethyl orthoformate as a C1 building block. acs.org Another example involves the synthesis of 1,2-disubstituted 4-quinolones through a one-pot palladium-catalyzed Buchwald-Hartwig coupling followed by a Michael addition. rsc.org

Catalytic Approaches in this compound Synthesis

The use of transition metal catalysts, particularly palladium, has revolutionized the synthesis of quinolones. nih.govnih.gov These catalytic reactions often proceed under mild conditions and exhibit high functional group tolerance, making them powerful tools for organic synthesis. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysts are instrumental in a variety of transformations leading to the quinolinone core, including C-H activation, Heck reactions, amination/aldol cascades, and annulation reactions. nih.govnih.gov

C-H Activation: Direct C-H activation has emerged as a highly attractive strategy for the regioselective functionalization of quinolines. nih.govresearchgate.net Palladium-catalyzed C-H activation can be used to form C-C and C-N bonds, leading to the construction of the quinolinone framework. For example, a pyridine (B92270) ligand-promoted cascade C-H activation of propionamides under oxidative palladium catalysis provides a one-pot procedure for preparing diverse 4-aryl-2-quinolinones. nih.gov

Heck Reactions: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been adapted for quinoline synthesis. rsc.orgorganic-chemistry.org A modified Larock method utilizes a one-pot Heck reaction of 2-bromoanilines and allylic alcohols, followed by dehydrogenation, to produce substituted quinolines. organic-chemistry.orgacs.org This approach has been shown to be efficient and tolerates a range of functional groups. organic-chemistry.org Another strategy involves a palladium-catalyzed Heck reaction and cyclization of Morita-Baylis-Hillman adducts to yield 2,3-disubstituted quinolines. organic-chemistry.orgthieme-connect.com

Amination/Aldol Cascade: Tandem reactions that combine multiple bond-forming events in a single pot are particularly efficient. A palladium(0)-catalyzed tandem amination/aldol condensation of aryl halides with acetamides has been reported for the synthesis of 2-quinolones. mdpi.comresearchgate.net This cascade process allows for the rapid assembly of the quinolone core.

Annulation: Palladium-catalyzed annulation reactions provide a direct route to quinolinone structures. An unprecedented palladium-catalyzed oxidative annulation of acrylamides with benzyne (B1209423) precursors has been developed for the convenient one-step synthesis of a wide variety of quinolinones with high efficiency. acs.org Another approach involves a palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho-bromoanilines, which proceeds through an intramolecular condensation and palladium-catalyzed oxidation sequence to yield quinolines. organic-chemistry.org

Copper-Catalyzed Transformations (e.g., decarboxylative cascade cyclization)

Copper-catalyzed reactions represent a valuable tool for the synthesis of quinoline derivatives. One notable example is the intermolecular decarboxylative cascade cyclization. This method allows for the direct synthesis of 2-substituted quinolines from readily available starting materials. organic-chemistry.org

An efficient approach involves the copper-catalyzed reaction of aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org This one-pot reaction facilitates the formation of both C–N and C–C bonds, leading to a broad range of quinoline derivatives with high yields and selectivity. organic-chemistry.org The process is characterized by its operational simplicity and tolerance of a wide variety of functional groups. organic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest that the reaction proceeds through a radical pathway initiated by a single-electron transfer (SET) process. organic-chemistry.org

The optimized conditions for this transformation typically involve the use of a copper(I) salt, such as copper(I) chloride (CuCl), in combination with an iodine source in a suitable solvent like acetonitrile (B52724), under aerobic conditions. organic-chemistry.org The necessity of both the copper catalyst and the co-catalyst for the successful cyclization has been confirmed through control experiments. organic-chemistry.org This methodology has been successfully applied to synthesize a variety of 2-arylquinolines, demonstrating its potential for creating structurally diverse quinoline libraries for pharmaceutical applications. organic-chemistry.org

A related copper-catalyzed 1,2-dicarbonylative cyclization of 4-aryl-1-butenes with unactivated alkyl bromides has also been developed for the synthesis of 2,3-dihydroquinolin-4-one backbones. nih.gov This radical cascade process involves the introduction of two carbonyl groups via the insertion of carbon monoxide, resulting in the formation of four new C-C bonds and a new ring structure in a single operation. nih.gov

Nickel-Catalyzed Dehydrogenative Couplings

Nickel-catalyzed dehydrogenative coupling reactions have emerged as a sustainable and efficient strategy for the synthesis of N-heterocycles, including quinolines and their analogues. These methods often utilize earth-abundant and non-precious nickel catalysts, offering an environmentally benign alternative to more expensive metal catalysts. rsc.org

One such approach involves the acceptorless dehydrogenative coupling of alcohols with various partners. For instance, the nickel-catalyzed dehydrogenative coupling of aromatic diamines with primary alcohols or ethylene (B1197577) glycol provides a selective route to substituted benzimidazoles and quinoxalines, releasing only water and hydrogen gas as byproducts. rsc.org Mechanistic investigations, including deuterium (B1214612) labeling experiments, have supported the dehydrogenative nature of these transformations. rsc.orgnih.gov

Furthermore, nickel catalysis has been successfully employed in the synthesis of quinolines from α-2-aminoaryl alcohols. A sequential dehydrogenation and condensation process allows for the sustainable synthesis of a wide range of polysubstituted quinolines, accommodating both primary and secondary α-2-aminoaryl alcohols in combination with ketones or secondary alcohols. organic-chemistry.org

A tandem acceptorless dehydrogenative coupling–decyanation reaction under nickel catalysis has also been reported for the synthesis of diversely substituted olefins from alcohols and nitriles. iisertirupati.ac.in While not directly yielding quinolinones, this methodology highlights the versatility of nickel catalysis in C-C bond formation through dehydrogenative pathways. The development of nickel-catalyzed ketone synthesis through the dehydrogenative cross-coupling of primary alcohols further expands the utility of this approach. nih.gov This transformation is proposed to proceed through the union of three distinct catalytic cycles, including the in situ generation of an aldehyde via hydrogen transfer oxidation or (pseudo)dehalogenation pathways, followed by a nickel-catalyzed carbonyl-Heck process. nih.gov

More recently, a direct nickel-catalyzed cross-dehydrogenative coupling of aldehydes and alkenes has been described, providing a complementary approach to aldehyde-alkene coupling. chemrxiv.org

FeCl3-Catalyzed Annulations

Iron(III) chloride (FeCl₃) has proven to be an effective and inexpensive catalyst for various annulation reactions leading to the formation of quinoline and other heterocyclic systems. These methods are often characterized by their operational simplicity and the use of environmentally friendly reagents.

One notable application of FeCl₃ is in the catalyzed decyanation of α-aminonitriles followed by a [4+2] annulation with terminal alkynes to afford 2,4-diaryl quinolines. organic-chemistry.orgnih.gov This reaction proceeds through a Povarov-type [4+2] annulation involving an in situ generated iminium species. organic-chemistry.orgnih.gov The methodology demonstrates good tolerance for a variety of aniline, aldehyde, and arylacetylene derivatives, providing access to a broad range of substituted quinolines. nih.gov

FeCl₃ also catalyzes cascade reactions, such as the 1,4-conjugate addition/annulation/1,5-H shift sequence between propargylamines and S-methylated β-ketothioamides. nih.gov This process provides a modular and regioselective route to (E)-4-(vinyl or aryl or alkynyl)iminochromenes under mild conditions, even in undried acetonitrile and under an air atmosphere. nih.gov The reaction is believed to proceed through a highly reactive ortho-alkynyl quinone methide intermediate. nih.gov

Furthermore, FeCl₃ has been utilized to catalyze the synthesis of N,N'-diarylformamidines from triethylorthoformate and primary aryl amines at ambient temperature. scirp.org The proposed mechanism involves the activation of an ethoxy group by the Lewis acidic FeCl₃, facilitating C-O bond cleavage and subsequent nucleophilic displacement by the aromatic amine. scirp.org In the context of more complex systems, FeCl₃ has been shown to catalyze the intramolecular N-annulation of substituted (thio)hydantoin intermediates to generate heterocyclic N,O-aminals and hemiaminals. beilstein-journals.org This reaction involves the formation of an oxocarbenium ion intermediate, which then undergoes cyclization. beilstein-journals.org

Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation without the need to isolate intermediates. wikipedia.org This approach offers significant advantages in terms of atom economy, reduced waste generation, and operational efficiency. wikipedia.orgnih.gov The synthesis of quinolinones and related heterocycles has greatly benefited from the development of novel cascade and domino reaction sequences.

A variety of catalysts and reaction conditions have been employed to initiate these cascades. For example, a metal-free domino condensation/aza-Prins cyclization/retro-aldol reaction between 2-alkenylanilines and β-dicarbonyl compounds provides access to a wide range of 2-substituted quinolines. researchgate.net This process demonstrates high chemoselectivity and functional group tolerance. researchgate.net Similarly, three-component domino reactions have been designed to synthesize functionalized quinolones from inexpensive and readily available starting materials, such as dicarbonyl compounds, aniline derivatives, and triethyl orthoformate as a C1 building block. acs.org These reactions can proceed through different domino pathways, including condensation, nucleophilic attack, nucleophilic substitution, and ring-closing sequences, to form the quinolone core. acs.org

Palladium-catalyzed cascade reactions have also been extensively explored. For instance, the synthesis of 4-aryl-2-quinolones can be achieved through a Heck-type coupling reaction followed by aminocyclization. nih.gov Another example is a Pd(II)-catalyzed intermolecular Heck reaction/intramolecular C-H amidation sequence. nih.gov Copper-catalyzed decarboxylative cascade cyclizations of aryl aldehydes, anilines, and acrylic acid also provide an efficient route to 2-substituted quinolines. organic-chemistry.org

Nickel-catalyzed cascade reactions have been developed for the one-pot synthesis of quinazolin-4(3H)-ones via the acceptorless dehydrogenative coupling of o-aminobenzamides with alcohols. nih.gov Iron-catalyzed cascade reactions have also been reported, such as the FeCl₃-catalyzed 1,4-conjugate addition/annulation/1,5-H shift sequence for the synthesis of substituted chromenes. nih.gov

Strategies Involving In Situ Generated Intermediates

Synthetic strategies that rely on the in situ generation of reactive intermediates are highly valuable in organic synthesis as they often allow for the construction of complex molecules from simple precursors in a single pot. This approach avoids the isolation of potentially unstable intermediates and can lead to highly efficient and atom-economical processes. The synthesis of quinolinones and their analogues has significantly benefited from such strategies.

One prominent example is the use of in situ generated iminium species. For instance, the FeCl₃-catalyzed reaction of α-aminonitriles with terminal alkynes proceeds via an in situ formed iminium ion, which then undergoes a Povarov-type [4+2] annulation to yield 2,4-diaryl quinolines. organic-chemistry.org Similarly, the reaction of 2-vinylanilines with benzyl (B1604629) halides, catalyzed by in situ released HBr, provides a straightforward route to 2-arylquinolines. organic-chemistry.org

Cascade reactions often involve the in situ formation of key intermediates. In the synthesis of 2-substituted quinolines from 2-alkenylanilines and β-dicarbonyl compounds, an intermediate is generated through a domino condensation/aza-Prins cyclization sequence before undergoing a retro-aldol reaction. researchgate.net Three-component reactions for the synthesis of functionalized quinolones also rely on the in situ generation of an enamino diester intermediate. acs.org

Palladium-catalyzed reactions frequently utilize in situ generated species. For example, the synthesis of 4-alkylthio-substituted 2-quinolones involves the reaction of 2-carbamoyl ketene (B1206846) dithioacetals with in situ generated arynes. nih.gov In another palladium-catalyzed process, an intermediate formed via a Heck reaction undergoes subsequent aminocyclization to yield 4-aryl-2-quinolones. nih.gov

The in situ generation of enamines from ketones and ammonia (B1221849) is a key step in a three-component reaction with 3-benzoylquinoxalinones to produce 1-(pyrrolyl)benzimidazolone derivatives. vdoc.pub Furthermore, the synthesis of N-hydroxyquinolin-2(1H)-ones can be achieved through a sequential process involving the in situ generation of a hydroxamic acid intermediate. nih.gov

Electrochemical Synthesis Methods for Quinolinones

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional synthetic methods, often offering milder reaction conditions, reduced waste, and the avoidance of stoichiometric chemical oxidants or reductants. bohrium.comrsc.org The application of electrochemistry to the synthesis of quinolinones and related N-heterocycles has garnered significant attention.

Anodic oxidation can be utilized to generate reactive intermediates for cyclization reactions. For example, the electrosynthesis of quinazolinones can be achieved via an anodic direct oxidation of amines, involving a C(sp³)-H amination/C-N cleavage pathway in an aqueous medium. bohrium.com This method is notable for being metal-free and chemical-oxidant-free. bohrium.com Preliminary explorations into an electrochemical method for generating aniline radical cations have been pursued for use in multicomponent reactions to synthesize disubstituted quinolines. ualberta.ca

Cathodic reduction also provides a valuable tool for quinolinone synthesis. A highly selective and sustainable electrosynthesis of 1-hydroxyquinol-4-ones has been developed, proceeding through the cathodic reduction of nitroarenes to hydroxylamines, followed by a cyclocondensation. acs.org This method has been successfully applied to the synthesis of the naturally occurring antibiotics Aurachin C and HQNO. acs.org Mechanistic studies using cyclic voltammetry have confirmed the selective nitro reduction to the hydroxylamine (B1172632) as a key step. acs.org

Furthermore, electrochemical methods have been developed for the functionalization of the quinoline core. For instance, the C3-thiolation of quinoline compounds can be achieved electrochemically, providing C-S bond-containing products with maximum atom economy. rsc.org Mechanistic studies suggest that an intermediate formed from the cathodic reduction of quinolines is intercepted by thiols and disulfides. rsc.org

The combination of electrochemistry with other energy sources, such as light in photocatalysis, represents an innovative approach. A dual energy-activation paradigm has been presented for the synthesis of quinolin-2(1H)-ones, demonstrating both a photocatalytic and a complementary electrochemical strategy for carbonylative cyclization. rsc.org

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral quinolinone analogues is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. These methods aim to control the formation of new stereogenic centers, leading to the preferential formation of one stereoisomer over others. libguides.com

Asymmetric catalysis is a powerful tool for achieving enantioselectivity. While specific examples for the direct asymmetric synthesis of this compound are not prevalent in the provided context, the principles of stereoselective synthesis can be applied. For instance, chiral catalysts can be employed to influence the facial selectivity of reactions involving prochiral substrates. libguides.com The use of chiral alkylborane reagents in hydroboration reactions is a classic example of achieving enantioselectivity in additions to carbon-carbon double bonds. libguides.com

The synthesis of chiral building blocks that can be subsequently incorporated into the quinolinone scaffold is another common strategy. A convergent and stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of the nucleoside Q precursor (PreQ₀), which contains a pyrrolo[2,3-d]pyrimidine core related to quinolones, has been accomplished. beilstein-journals.org This approach involves the preparation of diverse chiral amine building blocks which are then reacted with a common heterocyclic intermediate. beilstein-journals.org

The stereoselective synthesis of chiral C₂-symmetric 1,3- and 1,5-bis-sulfoxides has been achieved using a chiral auxiliary approach, where the stereochemical outcome is guided by the Horeau principle. nih.gov This methodology highlights the use of chiral auxiliaries to control the formation of new chiral centers. Similarly, the stereoselective synthesis of chiral α-SCF₃-β-ketoesters featuring a quaternary stereocenter has been developed by employing chiral amines to generate enantiopure enamines, which then react with an electrophilic trifluoromethylthiolating agent. mdpi.com

While the direct stereoselective synthesis of this compound remains a specific challenge, the broader field of stereoselective synthesis provides a strong foundation of principles and methodologies that can be adapted for this purpose. rsc.org These include the use of chiral catalysts, chiral auxiliaries, and the synthesis of chiral synthons for subsequent elaboration.

Functional Group Compatibility and Tolerance in Synthetic Pathways

The successful synthesis of this compound and its structurally diverse analogues is highly dependent on the compatibility of various functional groups with the chosen synthetic pathway. The tolerance of these groups dictates the strategic approach to synthesis, influencing the selection of starting materials and the point at which different substituents can be introduced. Classical methods for quinolinone synthesis, such as the Conrad-Limpach and Camps cyclizations, often involve harsh reaction conditions like high temperatures or strong acids, which can limit the scope of compatible functional groups. researchgate.netwikipedia.org However, modern advancements, particularly in metal-catalyzed reactions, have significantly broadened the range of tolerated functionalities, allowing for the synthesis of more complex and highly functionalized quinolinone scaffolds under milder conditions. acs.orgnih.gov

Research into various synthetic strategies has provided detailed insights into the compatibility of numerous functional groups. Many modern protocols report excellent functional group tolerance, enabling the incorporation of sensitive moieties into the quinolinone core. nih.govacs.org For instance, methods involving rhodium-catalyzed hydroacylation and subsequent cyclization proceed under mild conditions, displaying broad functional group compatibility. acs.org Similarly, palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols tolerates a diverse array of functional groups. organic-chemistry.org

The Conrad-Limpach synthesis, a foundational method involving the condensation of anilines with β-ketoesters, demonstrates tolerance for a range of substituents. wikipedia.org Acid-catalyzed variations of this reaction can accommodate groups such as carbamates, esters, ketones, nitriles, nitro groups, and halogens. organic-chemistry.org The Camps cyclization, which transforms an o-acylaminoacetophenone into a quinolinone, also shows considerable versatility. wikipedia.org Modern adaptations of the Camps cyclization, such as those employing copper-catalyzed amidation followed by base-promoted cyclization, are compatible with both electron-donating and electron-withdrawing groups on 2-halophenone precursors. researchgate.net These reactions proceed smoothly with a variety of alkyl, aryl, and heterocyclic amides. acs.org

However, certain limitations and incompatibilities are noteworthy. In some palladium-catalyzed amidations used to form precursors for the Camps cyclization, aryl halides that also contain a ketone functional group have been reported to be challenging substrates due to competitive arylation of the ketone enolate. acs.org Nevertheless, careful selection of a mild base, appropriate ligand, and solvent can suppress this side reaction, allowing the desired amidation to proceed efficiently. acs.org For example, using dioxane as a solvent was found to be effective in minimizing undesired byproducts. acs.org Furthermore, some reaction systems may not be suitable for certain heterocyclic starting materials; for instance, a metal-free synthesis of functionalized quinolines was found to be incompatible with substrates like 2-methylpyridine (B31789) and 2-methyl-1H-indole. acs.org

The following table summarizes the compatibility of various functional groups in key synthetic pathways leading to quinolin-4(1H)-one derivatives.

Functional Group Compatibility in Quinolin-4(1H)-one Synthesis

| Functional Group | Synthetic Method | Tolerance Level | Notes and Conditions |

|---|---|---|---|

| Halogens | Conrad-Limpach Reaction | High | Generally well-tolerated on the aniline ring. organic-chemistry.org |

| Pd-catalyzed Annulation | High | Tolerated on o-iodo-aniline precursors. organic-chemistry.org | |

| Camps Cyclization (Cu-catalyzed) | High | Tolerated on both electron-rich and poor 2-halophenones. researchgate.net | |

| Nitro Group | Conrad-Limpach Reaction | High | Compatible under acidic conditions. organic-chemistry.orgresearchgate.net |

| Rh-catalyzed Hydroacylation | High | o-alkynyl nitroarenes are viable substrates. acs.org | |

| Esters | Conrad-Limpach Reaction | High | Generally compatible with reaction conditions. organic-chemistry.org |

| Carbamates | Conrad-Limpach Reaction | High | Tolerated in acid-catalyzed multicomponent versions. organic-chemistry.org |

| Ketones | Conrad-Limpach Reaction | High | β-ketoesters are key starting materials. wikipedia.org |

| Pd-catalyzed Amidation | Moderate | Can be incompatible due to enolate arylation, but overcome by specific conditions (e.g., mild base, choice of solvent). acs.org | |

| Nitriles | Conrad-Limpach Reaction | High | Tolerated in various protocols. organic-chemistry.org |

| Alkyl Groups | Camps Cyclization (Cu-catalyzed) | High | Alkylamides are suitable substrates. acs.org |

| Metal-Free Domino Reaction | High | 2-alkyl-substituted quinolines can be synthesized. researchgate.net | |

| Aryl Groups | Camps Cyclization (Cu-catalyzed) | High | Arylamides, including those with electron-donating or withdrawing groups, are well-tolerated. researchgate.netacs.org |

| Heterocycles | Camps Cyclization (Cu-catalyzed) | High | Heterocyclic amides perform smoothly under reaction conditions. acs.org |

Reaction Mechanisms and Chemical Reactivity of 2 Butylquinolin 4 1h One Systems

Detailed Mechanistic Pathways of Formation

The synthesis of the 2-butylquinolin-4(1H)-one scaffold can be achieved through several strategic mechanistic pathways, including annulation reactions, which are fundamental to the construction of the heterocyclic ring system.

One of the most common methods for synthesizing quinolin-4(1H)-ones is the Conrad-Limpach reaction. This reaction involves the initial formation of a β-aminoacrylate by the reaction of an aniline (B41778) with a β-ketoester. In the case of this compound, aniline would be reacted with ethyl 3-oxohexanoate. The resulting enamine can then undergo a thermal cyclization to form the quinolinone ring. The mechanism proceeds via an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the enamine attacks the ester carbonyl group, followed by dehydration to yield the final quinolinone product.

Another significant pathway is the Camps cyclization, which involves the intramolecular cyclization of an N-acyl-o-alkylaniline. For the synthesis of this compound, this would entail the base-catalyzed cyclization of an appropriately substituted N-acylaniline derivative.

While not as commonly cited for this specific compound, aza-Prins cyclization and retro-aldol reactions represent potential, albeit less conventional, synthetic strategies that could be adapted for the formation of the quinolinone core.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating the Influence of Substituent Effects on Reactivity and Interactions

Substituents on an aromatic ring system, such as the quinolinone core, fundamentally influence the molecule's reactivity and how it interacts with biological targets. These effects can be broadly categorized as inductive and resonance effects. The inductive effect involves the withdrawal or donation of sigma (σ) bond electrons, while the resonance effect involves the delocalization of pi (π) electrons between the ring and the substituent. acs.org

Substituents are generally classified as either activating or deactivating. Activating groups donate electron density to the aromatic ring, making it more nucleophilic and increasing its reactivity towards electrophiles. asm.org This increased electron density can stabilize the carbocation intermediate formed during electrophilic aromatic substitution, thereby speeding up the reaction. acs.org Conversely, deactivating groups withdraw electron density from the ring, slowing down the reaction. acs.orgnih.gov For instance, in the context of nitration, an -OH group can make a benzene (B151609) ring 1000 times more reactive, while a -NO₂ group can make it over 10 million times less reactive. asm.org

These electronic effects not only alter reactivity but also direct the position of incoming substituents to either the ortho and para positions or the meta position, a critical factor in designing analogs with specific properties. acs.orgnih.gov

The alkyl group at the C-2 position, such as the butyl chain in 2-Butylquinolin-4(1H)-one, plays a significant role in defining the molecule's properties. Variations in the length and branching of this alkyl chain can modulate lipophilicity, which in turn affects the compound's ability to cross biological membranes and its pharmacokinetic profile. ontosight.ai

Replacing or augmenting the butyl group at the C-2 position with aromatic or heteroaromatic rings introduces significant changes in the molecule's steric and electronic properties, often leading to enhanced biological activity.

SAR studies on related quinazolin-4(1H)-one derivatives have shown that introducing substituted aryl moieties at the C-2 position can yield potent compounds. For instance, derivatives with di-substituted aryl groups (containing halogens) at this position have demonstrated significant activity. researchgate.net Similarly, the introduction of a heteroaromatic imidazole (B134444) ring at the C-2 position of a dihydroquinazolin-4(1H)-one scaffold also resulted in significant inhibitory action in biological assays. researchgate.net

In other quinoline-based systems, the substitution pattern on the aromatic ring is critical. Studies on 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one derivatives investigated the effect of substituent polarity and bulkiness at the C-2 position, finding a set of compounds with significant cytotoxic activity. acs.org The introduction of a phenoxy-acetamide moiety to a quinazolin-4(3H)-one ring has also been explored to establish interactions with enzyme binding sites. nih.gov These findings underscore the principle that aromatic and heteroaromatic substitutions are a powerful tool for modulating the biological activity of the quinolinone core by introducing new electronic and steric interactions, such as pi-pi stacking and hydrogen bonding.

Positional isomerism, which concerns the specific location of functional groups on the quinolinone scaffold, is a critical factor in determining biological activity. The directing effects of existing substituents on the aromatic ring govern where subsequent modifications will occur. nih.gov Activating groups generally direct incoming electrophiles to the ortho and para positions, while most deactivating groups direct to the meta position. acs.org

A clear example of the importance of substituent position comes from studies on 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides. Researchers prepared derivatives where the carboxamide group was placed at the C-6, C-7, and C-8 positions to evaluate how its location influenced cytotoxic activity. acs.org This highlights that even for the same functional group, a change in its position on the fused ring system can dramatically alter the molecule's interaction with its biological target. Similarly, for fluoroquinolones, the presence of a fluorine atom at the C-6 position is a common feature that enhances antibacterial potency by improving both DNA gyrase binding and cell penetration. asm.org

The following table summarizes the directing effects of common substituents, which is a foundational concept for understanding positional isomerism in the synthesis of new derivatives.

| Substituent Type | Examples | Reactivity Effect | Directing Effect |

| Strongly Activating | -NH₂, -OH, -OR | Activating | Ortho, Para |

| Moderately Activating | -NHCOR, -OCOR | Activating | Ortho, Para |

| Weakly Activating | -Alkyl (e.g., -Butyl), -Phenyl | Activating | Ortho, Para |

| Weakly Deactivating | -Halogens (F, Cl, Br, I) | Deactivating | Ortho, Para |

| Moderately Deactivating | -CHO, -COR, -CO₂H, -CO₂R | Deactivating | Meta |

| Strongly Deactivating | -NO₂, -NR₃⁺, -CN | Deactivating | Meta |

| This table is based on general principles of electrophilic aromatic substitution. acs.orgasm.orgnih.gov |

Rational Design Principles for Novel this compound Derivatives

Rational drug design leverages the understanding of SAR to create novel molecules with improved potency, selectivity, and pharmacokinetic properties. For quinolin-4-one derivatives, this involves several strategies. One approach is scaffold hopping, where the core structure is replaced by a different but functionally similar one to discover new chemical classes with potentially better properties. nih.gov

Another key strategy involves computational modeling and target-based design. For example, in the development of new antitubercular agents based on the 2,3-dihydroquinazolin-4(1H)-one scaffold, computational studies identified a potential enzyme target, which guided the synthesis of more effective compounds. researchgate.net Similarly, the design of new quinazolin-4(3H)-one derivatives as α-glucosidase inhibitors was based on combining the quinazolinone ring with a phenoxy-acetamide moiety, a pharmacophore known to interact with the enzyme's active site. nih.gov

The rational design of 2,6-disubstituted (3H)-quinazolin-4-ones as potential antipsychotic agents involved synthesizing a large compound library to explore the effects of various substituents at the C-2 and C-6 positions, leading to the identification of a lead compound with satisfactory drug-like properties. These examples demonstrate that a combination of SAR knowledge, computational tools, and targeted synthesis is essential for the rational design of novel this compound derivatives. researchgate.netnih.gov

Stereochemical Considerations in SAR Studies

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of SAR studies, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. ontosight.ai The interaction between a drug and its biological target is often highly stereospecific.

In the field of quinolone research, the importance of chirality is well-established. For many chiral quinolones, it has been found that one enantiomer is significantly more potent than the other. asm.org For example, stereochemical SAR studies of certain chiral fluoroquinolones revealed that the absolute configuration at both the C-7 substituent and the N-1 side chain had a profound impact on antibacterial potency. nih.gov Specifically, the 1-[(1R,2S)-2-fluorocyclopropyl] and 7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] derivatives were found to be the most potent isomers against both Gram-positive and Gram-negative bacteria. nih.gov

The synthesis of chiral molecules often requires stereoselective methods to produce the desired isomer in high purity. rsc.orgsioc-journal.cn Research into pyrano[3,2-c]quinolones has led to the development of diastereoselective synthesis routes, yielding compounds with 100% stereoselectivity, which is crucial for evaluating the biological activity of a single, well-defined stereoisomer. The development of prodrugs of chiral quinolones has also been explored, where amino acid promoieties are attached. While these prodrugs were less active in vitro, they were cleaved in the body to release the active parent quinolone, demonstrating equal or increased efficacy in vivo. nih.gov The presence of stereoisomers (e.g., (+), (-), and racemic forms) highlights the necessity of considering the three-dimensional structure in the development of quinolinone-based therapeutic agents. ontosight.ai

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been employed to study quinolin-4-one derivatives to elucidate their stability, tautomerism, and reactivity. scirp.org

Theoretical calculations for quinolin-4-one derivatives are often performed using the B3LYP functional with basis sets like 6-311G(d) and 6-311+G(d). scirp.org These calculations can be carried out in the gas phase and in solution to mimic experimental conditions. For instance, N,N-Dimethylformamide (DMF) is a common solvent used in the synthesis of these quinolines, making it a relevant medium for solution-phase calculations. scirp.org

Key structural and electronic properties that can be determined from DFT calculations include:

Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the 2-Butylquinolin-4(1H)-one molecule, including bond lengths, bond angles, and dihedral angles.

Tautomeric Stability: The quinolin-4(1H)-one core can exist in different tautomeric forms. DFT calculations can determine the relative energies of these tautomers to predict the most stable form under different conditions. scirp.org

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated from the calculated vibrational frequencies, which can then be compared with experimental spectra for structural validation.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Below is a table summarizing typical data obtained from DFT calculations for a quinolin-4-one derivative.

| Parameter | Description | Typical Calculated Value |

| Total Energy | The total electronic energy of the optimized structure. | Varies based on basis set and functional |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Typically negative (e.g., -6.0 to -7.0 eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Typically negative (e.g., -1.0 to -2.0 eV) |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Typically 4.0 to 5.0 eV |

| Dipole Moment | A measure of the polarity of the molecule. | Varies based on substituents |

Molecular Modeling and Docking Studies to Predict Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

In studies involving quinolin-4-one derivatives, molecular docking has been used to explore their potential as inhibitors of various enzymes. nih.govnih.gov For example, the quinolin-4-one scaffold has been investigated for its interaction with targets like cyclooxygenase-2 (COX-2) and P-glycoprotein. nih.govnih.gov

The process of molecular docking typically involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are usually removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the ligand, this compound, is generated and optimized, often using DFT calculations.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions.

A hypothetical docking study of this compound into an enzyme active site might reveal the following interactions:

| Type of Interaction | Interacting Residues in the Active Site |

| Hydrogen Bond | The carbonyl oxygen of the quinolinone ring could act as a hydrogen bond acceptor with amino acid residues like Serine or Threonine. The N-H group can act as a hydrogen bond donor. |

| Hydrophobic Interaction | The butyl group and the benzene (B151609) ring of the quinoline (B57606) core could form hydrophobic interactions with nonpolar amino acid residues such as Leucine, Isoleucine, and Valine. |

| Pi-Pi Stacking | The aromatic quinoline ring could engage in pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |

Computational Predictions of Reactivity, Regioselectivity, and Enantioselectivity

Computational chemistry provides powerful tools to predict the reactivity of molecules. For this compound, these predictions are often based on the electronic properties derived from DFT calculations. scirp.org

Fukui Functions: To predict the regioselectivity of chemical reactions, local reactivity descriptors like the Fukui function are used. The Fukui function indicates the most likely sites for nucleophilic and electrophilic attack on the molecule. For instance, it can predict which atoms in the quinolinone ring are most susceptible to attack by different reagents.

Enantioselectivity: While this compound itself is not chiral, computational methods can be used to predict the enantioselectivity of reactions involving prochiral quinolinone derivatives or the interaction of the molecule with a chiral environment, such as a chiral catalyst or the active site of an enzyme. This often involves calculating the transition state energies for the formation of different stereoisomers.

Analysis of Electronic Structure and Charge Distribution

The analysis of the electronic structure and charge distribution of this compound provides a deeper understanding of its chemical behavior. This analysis is typically performed using population analysis methods on the results of DFT calculations. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the electron density in terms of atomic charges and orbital interactions. It can reveal the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. For this compound, NBO analysis would likely show a negative charge on the carbonyl oxygen and the nitrogen atom, while the carbonyl carbon would be positively charged.

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify the regions that are most likely to interact with electrophiles (negative potential, typically colored red) and nucleophiles (positive potential, typically colored blue). For this compound, the MEP surface would show a region of negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack or hydrogen bonding.

The following table shows a hypothetical partial charge distribution for this compound as might be determined by NBO analysis.

| Atom | Hypothetical NBO Charge (e) |

| O (carbonyl) | -0.65 |

| N | -0.40 |

| C (carbonyl) | +0.55 |

| C2 (attached to butyl) | +0.10 |

These computational studies provide a detailed picture of the intrinsic properties of this compound, guiding further experimental work in areas such as medicinal chemistry and materials science.

Advanced Analytical Characterization in 2 Butylquinolin 4 1h One Research

Advanced Spectroscopic Methodologies for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are indispensable tools in the study of 2-Butylquinolin-4(1H)-one, offering detailed information at the atomic and molecular levels.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms within the molecule.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals allow for the precise assignment of protons in the quinolinone core and the butyl side chain. For instance, the aromatic protons of the quinolinone ring typically appear in the downfield region of the spectrum, while the aliphatic protons of the butyl group resonate at higher fields. An integrated metabonomics study utilizing high-resolution ¹H NMR spectroscopy has demonstrated its power in analyzing complex biological samples, showcasing the detailed biochemical information that can be obtained. nih.gov

¹³C NMR complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly diagnostic for confirming the quinolinone structure. The combination of ¹H and ¹³C NMR, often enhanced by two-dimensional techniques like COSY and HSQC, allows for the unambiguous assignment of the entire molecular structure. These NMR techniques are crucial not only for confirming the identity of synthesized this compound but also for assessing its purity by detecting the presence of any impurities. The combination of NMR with X-ray crystallography can provide a more complete picture of a molecule's structure and function. nih.gov

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data for similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | ~6.2 | ~110 |

| Aromatic H | 7.2 - 8.1 | 118 - 140 |

| N-H | >10 (broad) | - |

| α-CH₂ | ~2.7 | ~35 |

| β-CH₂ | ~1.7 | ~30 |

| γ-CH₂ | ~1.4 | ~22 |

| δ-CH₃ | ~0.9 | ~14 |

| C=O | - | >170 |

| C-2 | - | ~150 |

| C-4 | - | ~175 |

| C-4a | - | ~120 |

| C-5 | - | ~125 |

| C-6 | - | ~124 |

| C-7 | - | ~132 |

| C-8 | - | ~118 |

| C-8a | - | ~140 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental formula with a high degree of confidence. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its exact molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information. For example, the loss of the butyl chain or parts of it would result in characteristic fragment ions, helping to confirm the structure of the molecule. HRMS has been increasingly used for research purposes, such as the structural elucidation of unknown contaminants. nih.gov The data obtained from HRMS is often used in conjunction with NMR data to provide a comprehensive structural confirmation.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 202.1226 | Molecular ion (protonated) |

| [M-C₄H₉]⁺ | 145.0498 | Loss of the butyl group |

| [M-C₃H₇]⁺ | 159.0655 | Loss of a propyl fragment |

Note: The m/z values are calculated for the most abundant isotopes and will be measured with high precision in HRMS.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can confirm the presence of key structural features. The technique is based on the principle that functional groups absorb infrared radiation at characteristic frequencies. ucdavis.edu

The IR spectrum of this compound would be expected to show several key absorption bands:

A strong absorption band in the region of 1640-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the quinolinone ring.

A broad absorption band in the range of 3200-3400 cm⁻¹ due to the N-H stretching vibration, indicating the presence of the lactam functionality.

Absorptions in the 2850-2960 cm⁻¹ region due to the C-H stretching of the aliphatic butyl group. libretexts.orgpressbooks.pub

Aromatic C-H stretching vibrations typically appear between 3000-3100 cm⁻¹. libretexts.orglumenlearning.com

C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ range.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Amide) | 1640 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

UV/Visible Spectroscopy and Circular Dichroism (CD) for Solution State Analysis

UV/Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The quinolinone core, being an aromatic system, exhibits characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent and the presence of substituents. This technique is useful for quantitative analysis and for studying interactions of the molecule in solution.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. warwick.ac.uk While this compound itself is not chiral, CD spectroscopy becomes highly relevant when studying its interactions with chiral environments, such as proteins or nucleic acids, or if chiral centers are introduced into the molecule. warwick.ac.uk Far-UV CD spectroscopy is particularly useful for analyzing the secondary structure of proteins. creative-proteomics.com Any induced chirality in the this compound molecule upon binding would result in a CD signal, providing insights into the nature of the interaction. creative-proteomics.comresearchgate.net

Chromatographic Separation Techniques in Synthetic Research (e.g., Column Chromatography)

Chromatographic techniques are fundamental for the purification of this compound from reaction mixtures. Column chromatography is a widely used method for this purpose. nih.gov In this technique, a solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. nih.gov A mobile phase, or eluent, is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For the purification of this compound, a solvent system of appropriate polarity would be chosen to achieve good separation from starting materials, byproducts, and other impurities. The progress of the separation is often monitored by thin-layer chromatography (TLC). mdpi.com High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale purification, offering higher resolution and efficiency. mdpi.com

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption |

| Thin-Layer Chromatography (TLC) | Silica Gel on Plate | Hexane/Ethyl Acetate | Adsorption |

| High-Performance Liquid Chromatography (HPLC) | C18-modified Silica | Acetonitrile (B52724)/Water Gradient | Partition |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.netutah.edu The diffraction data can be used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide highly accurate bond lengths, bond angles, and torsional angles. mdpi.com This information is invaluable for understanding the planarity of the quinolinone ring system, the conformation of the butyl side chain, and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. jhu.edu The detailed structural insights obtained from X-ray crystallography are crucial for structure-activity relationship studies and for the rational design of new derivatives. nih.gov

| Parameter | Information Obtained |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths | Distances between bonded atoms |

| Bond Angles | Angles between adjacent bonds |

| Torsional Angles | Dihedral angles describing molecular conformation |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, etc. in the solid state |

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Molecular Target Identification and Binding Mechanisms of Quinolinone Derivatives

Quinolinone derivatives represent a versatile class of compounds known for their wide range of biological activities, which stem from their ability to interact with various molecular targets. researchgate.netontosight.ai The primary cellular targets for the antimicrobial action of many quinolone compounds are the bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones act as "topoisomerase poisons" by binding to the enzyme-DNA complex. nih.gov This binding stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step. nih.gov This action transforms the essential enzymes into cellular toxins that can lead to lethal double-stranded DNA breaks. nih.govnih.gov

The binding mechanism is often intricate, involving a noncovalent interaction at the enzyme-DNA interface. nih.gov A key feature of this binding is the water-metal ion bridge, where a magnesium ion is chelated by the keto-acid moiety at the C3 and C4 positions of the quinolone core. This complex is further stabilized by water molecules that mediate the connection between the drug and specific amino acid residues of the enzyme. nih.govacs.org The substituents on the quinolinone ring play a critical role in determining the binding affinity and specificity. For instance, the substituent at the C7 position is crucial for mediating binding to topoisomerase IV and can help overcome certain forms of drug resistance. nih.govacs.org Similarly, the group at the C8 position can influence the activity against human type II topoisomerases. nih.govacs.org

Beyond bacterial topoisomerases, quinolinone derivatives have been found to interact with other molecular targets. Some derivatives have been identified as inhibitors of phosphodiesterase 10A (PDE10A), a potential target for treating schizophrenia. rsc.org In this context, hydrogen bonds, π-π stacking, and hydrophobic contacts are vital for the binding affinity to PDE10A. rsc.org In cancer research, certain quinoline (B57606) derivatives target key receptors involved in carcinogenic pathways, such as c-Met, vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) receptors, by interacting with their cytosolic kinase domains. nih.gov For antifungal applications, quinoline derivatives have been shown to target proteins like Erg1, Erg11, and Erg24, which are crucial enzymes in the ergosterol (B1671047) biosynthesis pathway. nih.gov The versatility of the quinolinone scaffold allows for chemical modifications that can fine-tune its binding affinity and selectivity for these diverse biological targets. researchgate.net

Table 1: Molecular Targets of Quinolinone Derivatives and Key Binding Interactions

| Target Class | Specific Target Example | Key Binding Features | Reference |

|---|---|---|---|

| Bacterial Topoisomerases | DNA Gyrase / Topoisomerase IV | Water-metal ion bridge, C7 substituent interactions | nih.govacs.org |

| Human Enzymes | Phosphodiesterase 10A (PDE10A) | H-bonds, π-π stacking, hydrophobic contacts | rsc.org |

| Receptor Tyrosine Kinases | c-Met, VEGF-R, EGF-R | Interaction with cytosolic kinase domains | nih.gov |

| Fungal Enzymes | Erg1, Erg11, Erg24 (Ergosterol Biosynthesis) | Interactions facilitating docking and stabilization | nih.gov |

Enzyme Inhibition Studies at the Molecular Level (e.g., Mtb Gyrase inhibition)

The inhibition of DNA gyrase, a type II topoisomerase essential for Mycobacterium tuberculosis (Mtb), is a well-established mechanism of action for many quinolone-based antitubercular agents. nih.govnih.gov Mtb DNA gyrase is a heterotetrameric enzyme (A2B2) composed of two GyrA and two GyrB subunits. nih.gov The GyrA subunit is responsible for the cleavage and re-ligation of DNA, while the GyrB subunit possesses ATPase activity that powers the enzyme's supercoiling function. nih.govmdpi.com

Quinolone derivatives inhibit Mtb gyrase by stabilizing the covalent enzyme-DNA complex, known as the cleaved complex, which effectively stalls the enzyme's catalytic cycle. nih.govpnas.org This inhibition prevents the negative supercoiling of DNA, a process necessary to relieve torsional strain during DNA replication. nih.gov Fluoroquinolones, a major class of quinolones, primarily target the GyrA subunit. nih.gov However, the GyrB subunit is also considered a promising, and potentially underexploited, target for novel anti-TB drugs. nih.govnih.govpsu.edu

In vitro studies using DNA supercoiling assays are commonly employed to quantify the inhibitory activity of these compounds. mdpi.commdpi.comnih.gov These assays measure the concentration of the inhibitor required to reduce the enzyme's supercoiling activity by 50% (IC₅₀). For example, certain novel quinoline carboxylic acid derivatives have demonstrated potent Mtb DNA gyrase inhibition with IC₅₀ values in the micromolar range. mdpi.com Similarly, Schiff bases of indoline-2,3-dione have been identified as Mtb DNA gyrase inhibitors, with some compounds showing IC₅₀ values comparable to the control drug moxifloxacin. mdpi.com

Mutations within the DNA gyrase enzyme, particularly in a region of the GyrA subunit known as the quinolone resistance-determining region (QRDR), are a primary cause of resistance. mdpi.com These mutations can decrease the binding affinity of the quinolone inhibitor to the gyrase-DNA complex, thereby reducing the drug's efficacy. nih.govmdpi.com Functional analysis of mutant enzymes has confirmed that specific amino acid changes, such as those at positions 88 and 90 of GyrA, lead to significantly higher IC₅₀ values for various fluoroquinolones, confirming their role in conferring resistance. pnas.orgnih.gov

Table 2: Examples of Mtb DNA Gyrase Inhibition by Quinolone Derivatives

| Compound Type | Target Subunit | Method of Action | Key Findings | Reference |

|---|---|---|---|---|

| Arylated Quinoline Carboxylic Acids | GyrA | Inhibition of DNA supercoiling | IC₅₀ values for some derivatives are in the low micromolar range. | nih.govmdpi.com |

| Fluoroquinolones (e.g., Moxifloxacin) | GyrA | Stabilization of the cleaved complex | Activity is reduced by mutations in the QRDR. | pnas.orgnih.gov |

| Quinoline-aminopiperidine Derivatives | GyrB | Inhibition of ATPase activity | Identified as a promising target to overcome GyrA-based resistance. | nih.gov |

| Naphthoquinones (NQs) | GyrB | Binding at a novel site distinct from the ATPase active site | Potential for dual or selective inhibition of essential Mtb enzymes. | msf.org |

Interaction with Cellular Components (e.g., DNA/RNA binding mechanisms)

The biological activity of quinolinone derivatives is often linked to their ability to interact with fundamental cellular components, most notably nucleic acids. The planar structure of the quinoline ring system is well-suited for interactions with the double helix of DNA and RNA. researchgate.net These interactions can occur through various non-covalent binding modes, including intercalation, groove binding, and electrostatic interactions.

Intercalation involves the insertion of the planar quinolone ring between the base pairs of the DNA double helix. This mode of binding can cause structural distortions, such as unwinding of the helix, which can interfere with cellular processes like DNA replication and transcription. nih.gov While classical intercalation is one possibility, many quinoline derivatives favor binding within the minor or major grooves of DNA. nih.gov Groove binding is often driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions between the compound and the edges of the base pairs in the groove.

Studies using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism have provided insights into these binding mechanisms. For instance, changes in the absorbance or fluorescence spectra of a quinoline compound upon the addition of DNA or RNA can indicate complex formation. nih.gov A decrease in the circular dichroism signal of DNA upon binding of a small molecule is often associated with an unwinding of the helix, suggesting an intercalative or strong groove-binding interaction. nih.gov The specific nature of the interaction—whether a compound prefers AT-rich or GC-rich regions of DNA, or whether it binds to DNA versus RNA—can be modulated by altering the substituents on the quinoline core. rsc.org This tunability allows for the design of molecules with enhanced specificity for particular nucleic acid sequences or structures. nih.gov

Elucidation of Biological Pathways Influenced by Quinolinone Compounds

The interaction of quinolinone compounds with their molecular targets can trigger a cascade of effects, influencing a variety of critical biological pathways. preprints.org The most well-documented impact is on pathways related to DNA metabolism and integrity, stemming from the inhibition of topoisomerases. nih.gov By causing double-strand DNA breaks, quinolones activate the cellular DNA damage response, which can ultimately lead to programmed cell death (apoptosis) in bacteria. nih.gov

In the context of cancer, quinoline derivatives have been shown to modulate key signaling cascades that regulate cell survival, proliferation, differentiation, and angiogenesis. nih.gov By inhibiting receptor tyrosine kinases like c-Met, EGF, and VEGF receptors, these compounds can block downstream carcinogenic pathways such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways. nih.gov Disruption of these signaling networks can halt uncontrolled cell growth and prevent the formation of new blood vessels that supply tumors.

Beyond these primary effects, quinolinone derivatives can exert influence over a broader range of cellular activities. Their functions can be fine-tuned by contextual factors and their local concentration, leading to complex biological outcomes. preprints.org For example, some quinoline-based metabolites are known to bridge metabolic and immune pathways. preprints.org They can modulate the activity of enzymes like indoleamine 2,3-dioxygenases (IDOs), which play a role in both tryptophan metabolism and immune regulation. preprints.org A single modulation of a receptor or enzyme can create a ripple effect, as seen when a compound attenuates neuroinflammatory signals and secondarily alters cytokine release from immune cells. preprints.org

Furthermore, quinolones have been found to interfere with other metabolic processes. In fungi, certain quinoline derivatives disrupt the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. nih.gov The ability of some quinolones to chelate metal ions can also influence biological systems, as demonstrated by ternary complexes of fluoroquinolones with copper, which show altered translocation pathways and antimicrobial activity. nih.gov The broad spectrum of influenced pathways underscores the versatility of the quinolinone scaffold in medicinal chemistry. researchgate.net

Biosynthesis and Natural Occurrence of 2 Butylquinolin 4 1h One Analogues if Applicable

Identification of Natural Product Sources Containing Quinolinone Frameworks

The quinolinone scaffold is a recurring structural motif in a variety of natural products, particularly those isolated from bacteria and plants. oup.com In the realm of 2-alkyl-4(1H)-quinolones, bacteria are the primary producers. For decades, these compounds were thought to be exclusive to the genera Pseudomonas and Burkholderia. nih.gov However, recent studies have expanded this understanding, identifying the genus Chitinivorax as a new producer of these molecules. nih.gov

These compounds are significant as they act as quorum-sensing signal molecules, regulating gene expression related to virulence and biofilm formation in bacteria like the human pathogen Pseudomonas aeruginosa. oup.comnih.gov They also exhibit antimicrobial properties, which are crucial for survival and interspecies competition in microbial communities. nih.gov

Beyond the 2-alkyl-4(1H)-quinolones, the broader quinoline (B57606) and quinolinone alkaloid family is found extensively in the plant kingdom, notably in the Rutaceae and Rubiaceae families. wikipedia.org Well-known examples include the cinchona alkaloids like quinine (B1679958) and quinidine, which possess significant therapeutic properties. wikipedia.org Fungi and even animals have also been identified as sources of certain quinoline derivatives. wikipedia.orgresearchgate.net

Table 1: Natural Sources of Selected Quinolinone Frameworks

| Genus/Family | Example Compound Class | Organism Example |

| Pseudomonas | 2-Alkyl-4(1H)-quinolones (AHQs) | Pseudomonas aeruginosa nih.govnih.gov |

| Burkholderia | 2-Alkyl-4(1H)-quinolones (AHQs) | Burkholderia thailandensis nih.govunivie.ac.at |

| Chitinivorax | 2-Alkyl-4(1H)-quinolones (AHQs) | Not specified |

| Pseudoalteromonas | 2-Alkyl-4(1H)-quinolones (AHQs) | Pseudoalteromonas galatheae nih.gov |

| Rutaceae | Furoquinoline alkaloids | Not specified |

| Rubiaceae | Cinchona alkaloids | Cinchona species wikipedia.org |

Elucidation of Biosynthetic Pathways and Precursor Utilization

The biosynthesis of 2-alkyl-4(1H)-quinolones has been extensively studied, particularly in Pseudomonas aeruginosa. The pathway initiates with a common precursor, anthranilic acid. nih.govresearchgate.net In P. aeruginosa, the biosynthesis is primarily governed by the pqsABCDE operon, along with the pqsH and pqsL genes. nih.gov

The key steps in the biosynthetic pathway are as follows:

Activation of Anthranilate: The enzyme PqsA, an anthranilate-CoA ligase, activates anthranilate to form anthraniloyl-CoA. nih.gov

Condensation with Malonyl-CoA: PqsD condenses anthraniloyl-CoA with malonyl-CoA to produce 2-aminobenzoylacetyl-CoA (2-ABA-CoA). researchgate.net

Cyclization: The PqsBC enzyme complex is believed to catalyze the cyclization of 2-ABA-CoA and a β-keto fatty acid, which is supplied from fatty acid biosynthesis, to form the respective 2-alkyl-4(1H)-quinolone.

In the case of the well-studied Pseudomonas Quinolone Signal (PQS), which is 2-heptyl-3-hydroxy-4(1H)-quinolone, its immediate precursor is 2-heptyl-4-quinolone (HHQ). researchgate.net The conversion of HHQ to PQS is facilitated by the PqsH enzyme, a monooxygenase. researchgate.net

In plants, the biosynthesis of quinoline alkaloids also utilizes anthranilic acid as a key precursor, which itself is derived from tryptophan. wikipedia.orgresearchgate.net The pathway involves the condensation of an anthranilate derivative with a second molecule, which can be a hemiterpene or a monoterpene, leading to the formation of the quinoline ring system. wikipedia.org For some fungal quinoline alkaloids, 3-hydroxyanthranilic acid, a tryptophan metabolite, serves as the starting point, condensing with malonyl-SCoA before cyclization. researchgate.netresearchgate.net

**Table 2: Key Precursors and Enzymes in 2-Alkyl-4(1H)-quinolone Biosynthesis in *Pseudomonas aeruginosa***

| Precursor/Enzyme | Role in Biosynthesis |

| Anthranilic acid | Primary precursor molecule nih.govresearchgate.net |

| PqsA | Anthranilate-CoA ligase; activates anthranilate nih.gov |

| Malonyl-CoA | Provides the initial atoms for the alkyl chain researchgate.net |

| PqsD | Condenses anthraniloyl-CoA with malonyl-CoA researchgate.net |

| PqsBC | Believed to catalyze the cyclization to form the quinolone ring |

| PqsH | Monooxygenase that hydroxylates the C3 position of the quinolone ring researchgate.net |

Applications and Research Potential of 2 Butylquinolin 4 1h One Scaffolds

Role as Synthetic Intermediates in the Construction of More Complex Molecules

The 2-butylquinolin-4(1H)-one scaffold is a quintessential example of a "privileged structure" in medicinal and synthetic chemistry. derpharmachemica.comnih.govchim.it Its inherent chemical architecture serves as a robust foundation for the synthesis of more intricate molecules. Chemists value this scaffold for its synthetic tractability and the multiple reactive sites it offers for further functionalization, including the nitrogen atom, the C2-butyl side chain, and various positions on the fused benzene (B151609) ring.

The transformation of this compound and its parent quinolone core into more complex derivatives is often achieved through advanced synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Buchwald-Hartwig amination reactions, are frequently employed to build new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgmdpi.com These methods allow for the precise and efficient introduction of diverse chemical moieties, paving the way for vast libraries of derivatives. For instance, palladium-catalyzed carbonylative Sonogashira coupling of 2-iodoanilines with terminal acetylenes provides a direct route to 2-substituted quinolin-4-ones. mdpi.comorganic-chemistry.org

A concrete example of derivatization is the synthesis of N-(tert-Butyl)-2-butylquinolin-4-amine, which demonstrates how the core amine functionality can be readily modified. acs.org Furthermore, the quinolone framework is a key intermediate in producing complex, fused-ring systems. Researchers have developed cascade reactions that start from simpler precursors to assemble complex polycyclic structures, such as indolo[1,2-a]quinolinones, which merge the quinolone core with other pharmacologically relevant entities like indoxyl. nih.gov

The versatility of the quinolone scaffold is further highlighted by its use in constructing molecules with significant biological activity. Starting from substituted anilines and β-ketoesters like 4,4,4-trifluoroacetoacetate, chemists can prepare a variety of quinolinol building blocks, which are direct precursors to quinolin-4(1H)-ones. nih.gov These intermediates are then elaborated into final target molecules for applications such as novel antibacterial agents. nih.gov

| Precursor/Starting Material | Reaction Type | Resulting Complex Structure/Derivative | Reference |

|---|---|---|---|

| 2-Iodoanilines and Terminal Acetylenes | Palladium-catalyzed Carbonylative Sonogashira/Cyclization | Functionalized 4-Quinolones | mdpi.comorganic-chemistry.org |

| N-Arylmethyl-2-aminophenylketones | Metal-free Oxidative Intramolecular Mannich Reaction | 2-Arylquinolin-4(1H)-ones | rsc.org |

| 2-(2-Aryl-3-oxoindolin-2-yl)-2-phenylacetonitriles and Methyl Ketones | Base-assisted Intramolecular SNAr Cyclization | Indolo[1,2-a]quinolin-5-one Hybrids | nih.gov |

| Substituted Anilines and 4,4,4-trifluoroacetoacetate | Conrad-Limpach Reaction | Substituted Quinolines for Antibacterial Research | nih.gov |

| 2-Iodoaniline and Isocyanides | Imidoylative Sonogashira/Cyclization Cascade | N-(tert-Butyl)-2-butylquinolin-4-amine | acs.org |

Utility in the Development of Chemical Probes for Biological Systems

The quinoline (B57606) scaffold, including derivatives like this compound, is increasingly utilized in the rational design of chemical probes for bioimaging and sensing. crimsonpublishers.comresearchgate.net These small-molecule fluorescent probes are powerful tools in chemical biology, offering high sensitivity and fast response times for visualizing cellular processes and detecting specific biomolecules. nih.govnih.gov

The utility of the quinoline core in this area stems from its favorable photophysical properties and its modular structure, which can be synthetically tailored. nih.gov Researchers have developed highly tunable quinoline-based probes with three key domains that can be independently engineered: one for compound polarization, one for tuning photophysical properties, and one for introducing structural diversity. nih.govnih.gov This modularity allows for the creation of probes with predictable characteristics amenable to high-throughput screening. nih.gov

Many of these probes operate on a donor-π-acceptor (D-π-A) architecture, which can lead to phenomena such as intramolecular charge transfer (ICT). acs.org This ICT mechanism is often exploited to create "turn-on" fluorescent probes, which are dimly fluorescent in aqueous media but exhibit a significant increase in fluorescence intensity upon binding to a specific target or entering a hydrophobic environment, such as a cell membrane or a protein binding pocket. acs.org This minimizes background signal and enhances detection sensitivity.

A notable application is the development of quinoline-based probes for selectively imaging tau aggregates, which are hallmarks of Alzheimer's disease. acs.org One such probe, Q-tau 4, demonstrated a 3.5-fold increase in fluorescence selectivity for tau aggregates over amyloid-beta fibrils, another protein aggregate implicated in the disease. acs.org Quinoline-based probes have also been successfully applied to live-cell imaging, where their fluorescence response to changes in intracellular pH has been used to monitor cellular environments. nih.govnih.gov

| Probe Type/Name | Target Analyte/System | Sensing Mechanism | Application | Reference |

|---|---|---|---|---|

| Modular Quinoline-based Probe | Intracellular pH | Two-stage fluorescence response | Live-cell imaging | nih.govnih.gov |

| Q-tau Probes (e.g., Q-tau 4) | Tau Aggregates | "Turn-on" fluorescence via Intramolecular Charge Transfer (ICT) | Selective imaging in Alzheimer's disease models | acs.org |